1,4-Diisocyanato-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisocyanato-4-methylpentane is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by having two isocyanate groups (-NCO) and are widely used in the production of polyurethane polymers. This compound is particularly notable for its branched structure, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-4-methylpentane can be synthesized through a multi-step process starting from isobutyronitrile. The key reaction in this synthesis is the double Curtius rearrangement, which involves the conversion of acyl azides to isocyanates . The reaction conditions typically involve the use of reagents such as sodium azide and triphosgene under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity diisocyanates suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanato-4-methylpentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Major Products
Polyurethanes: Formed by the reaction with polyols.
Ureas: Formed by the reaction with amines.
Scientific Research Applications
1,4-Diisocyanato-4-methylpentane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Material Science: Research into new materials often involves the use of diisocyanates to create novel polymers with specific properties.
Biomedical Applications: Polyurethanes derived from diisocyanates are used in medical devices and implants due to their biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of 1,4-Diisocyanato-4-methylpentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages. This reactivity is exploited in the formation of polyurethanes, where the compound acts as a cross-linking agent, providing structural integrity and desired mechanical properties to the polymer .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene Diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone Diisocyanate (IPDI): Known for its use in coatings and elastomers.
Methylenediphenyl Diisocyanate (MDI): An aromatic diisocyanate widely used in rigid foams and adhesives.
Uniqueness
1,4-Diisocyanato-4-methylpentane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting polymers. This structural feature can lead to differences in the mechanical properties and stability of the polyurethanes formed compared to those derived from linear diisocyanates .
Properties
CAS No. |
112147-61-2 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4-diisocyanato-4-methylpentane |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,10-7-12)4-3-5-9-6-11/h3-5H2,1-2H3 |
InChI Key |
PFJZOBRGDTYDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.